7-Hydroxy-staurosporine

Description

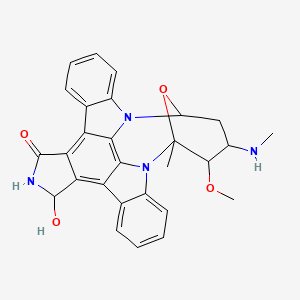

Structure

3D Structure

Properties

IUPAC Name |

18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCZSGKMGDDXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869560 | |

| Record name | 16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Development of 7-Hydroxy-staurosporine (UCN-01) from Streptomyces

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-staurosporine, widely known as UCN-01, is a potent inhibitor of a range of protein kinases and has been the subject of extensive research in oncology.[1][2][3] This indolocarbazole alkaloid was first isolated from the fermentation broth of a soil-dwelling bacterium, Streptomyces sp. strain N-126.[4][5] Its discovery stemmed from a large-scale screening program aimed at identifying novel inhibitors of protein kinase C (PKC), a key enzyme family involved in cellular signal transduction.[4][5] UCN-01 exhibits greater selectivity compared to its parent compound, staurosporine (B1682477), and has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, experimental protocols, and mechanistic insights into this compound.

Discovery from Streptomyces sp. N-126

The discovery of this compound was the result of a systematic screening of over 5,000 soil isolates for PKC inhibitory activity.[5] This effort led to the identification of five Streptomyces strains that produced staurosporine and related compounds. Among these, strain N-126 was notable for its high production of two novel PKC inhibitors, UCN-01 and its stereoisomer, UCN-02.[5]

Experimental Workflow for Screening and Identification

The general workflow for the discovery of kinase inhibitors from Streptomyces involves several key stages, from initial isolation to final characterization.

Experimental Protocols

Fermentation of Streptomyces sp. N-126

While the precise, optimized fermentation medium for Streptomyces sp. N-126 is proprietary, a general approach for the cultivation of Streptomyces for secondary metabolite production can be outlined. The initial discovery noted that pH control during fermentation significantly increased the production of UCN-01.[5]

Seed Culture Medium (Example)

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Yeast Extract | 5.0 |

| Peptone | 2.0 |

| NaCl | 5.0 |

| CaCO₃ | 2.0 |

| pH | 7.0 |

Production Medium (Example)

A similar composition to the seed medium can be used, with potential adjustments to the carbon-to-nitrogen ratio to enhance secondary metabolite production.

Fermentation Conditions:

-

Inoculum: 5-10% (v/v) of a 48-72 hour seed culture.

-

Temperature: 28-30°C.

-

Agitation: 200-250 rpm in shake flasks.

-

pH: Maintained around 7.0.

-

Duration: 5-7 days.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of indolocarbazole alkaloids from Streptomyces fermentation broth.

Protocol:

-

Cell Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Solvent Extraction:

-

Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Silica (B1680970) Gel Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of chloroform (B151607) and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of UCN-01.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing UCN-01 and further purify using preparative reverse-phase HPLC.

-

Column: C18

-

Mobile Phase: A gradient of acetonitrile (B52724) in water.

-

Detection: UV at a wavelength suitable for the indolocarbazole chromophore (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

-

Crystallization: Crystallize the purified compound from a suitable solvent system (e.g., methanol/chloroform) to obtain pure UCN-01.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of a variety of protein kinases, exhibiting greater selectivity than its parent compound, staurosporine.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of UCN-01 and staurosporine against a panel of protein kinases.

| Kinase | UCN-01 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |

| Protein Kinase C (PKC) | ||

| PKCα (Ca²⁺-dependent) | 29[6] | 58[6] |

| PKCβ (Ca²⁺-dependent) | 34[6] | 65[6] |

| PKCγ (Ca²⁺-dependent) | 30[6] | 49[6] |

| PKCδ (Ca²⁺-independent) | 530[6] | 325[6] |

| PKCε (Ca²⁺-independent) | 590[6] | 160[6] |

| Other Kinases | ||

| Protein Kinase A (PKA) | 42[7] | - |

| PDK1 | 6[8], 33[2] | - |

| Chk1 | 7[8] | - |

| Cdk1 | 300-600[8] | - |

| Cdk2 | 300-600[8] | - |

Note: IC₅₀ values can vary depending on the assay conditions.

Signaling Pathways Inhibited by this compound

UCN-01 exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cell survival and cell cycle progression.

3.2.1. Inhibition of the PI3K/PDK1/Akt Survival Pathway

UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of several AGC kinases, including Akt.[2] By inhibiting PDK1, UCN-01 prevents the phosphorylation and activation of Akt, a key kinase that promotes cell survival and proliferation.[2]

3.2.2. Abrogation of DNA Damage Checkpoints

UCN-01 is also a potent inhibitor of the checkpoint kinases Chk1 and Chk2.[3] These kinases are crucial for arresting the cell cycle in response to DNA damage, allowing time for repair. By inhibiting Chk1 and Chk2, UCN-01 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[1]

Conclusion

This compound (UCN-01), discovered through the screening of Streptomyces metabolites, represents a significant advancement in the field of protein kinase inhibitors. Its multifaceted mechanism of action, involving the inhibition of key survival and cell cycle checkpoint pathways, underscores its potential as an anti-cancer agent. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of UCN-01 and other related natural products for therapeutic applications.

References

- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. I. Screening, producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. II. Purification, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

UCN-01: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCN-01, also known as 7-hydroxystaurosporine, is a synthetic derivative of the microbial alkaloid staurosporine. It has garnered significant interest in the field of oncology as a potent, multi-targeted protein kinase inhibitor. This technical guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and key experimental data related to UCN-01, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

UCN-01 is an indolocarbazole compound with a complex polycyclic structure. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

| Synonyms | 7-hydroxystaurosporine, NSC 638850 |

| CAS Number | 112953-11-4 |

| Molecular Formula | C₂₈H₂₆N₄O₄ |

| Molecular Weight | 482.5 g/mol |

| Appearance | White to beige solid |

| Solubility | Soluble in DMSO and ethanol (B145695) |

The structure of UCN-01 is characterized by a rigid pentacyclic indolocarbazole core, a sugar-like amino-furanose moiety, and a lactam ring. The key structural feature that distinguishes UCN-01 from its parent compound, staurosporine, is the presence of a hydroxyl group at the 7-position of the indolocarbazole ring. This modification is crucial for its altered kinase selectivity and pharmacokinetic profile.

Mechanism of Action and Signaling Pathways

UCN-01 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of a broad range of protein kinases, thereby disrupting key cellular signaling pathways involved in cell cycle regulation, proliferation, and survival.[1]

Key Signaling Pathways Targeted by UCN-01:

-

PI3K/Akt/mTOR Pathway: UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a critical upstream activator of the serine/threonine kinase Akt.[2] By inhibiting PDK1, UCN-01 prevents the phosphorylation and activation of Akt, leading to the downregulation of downstream survival signals and the induction of apoptosis.

-

Cell Cycle Checkpoint Control: UCN-01 is a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are key regulators of the G2/M and S-phase checkpoints in response to DNA damage.[3] By abrogating these checkpoints, UCN-01 can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.

-

Protein Kinase C (PKC) Pathway: UCN-01 was initially identified as a potent inhibitor of Protein Kinase C (PKC) isozymes.[4] It exhibits some selectivity for conventional PKC isoforms (α, β, γ) over novel and atypical isoforms. Inhibition of PKC signaling can impact various cellular processes, including proliferation, differentiation, and apoptosis.

The following diagram illustrates the primary signaling pathways affected by UCN-01.

Caption: Major signaling pathways inhibited by UCN-01.

Quantitative Data

In Vitro Kinase Inhibitory Activity

UCN-01 exhibits potent inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentrations (IC50) for several key targets are summarized below.

| Kinase Target | IC50 (nM) |

| Chk1 | 7[5] |

| PDK1 | 6[5] |

| Protein Kinase C (PKC) | 30[5] |

| Cdk1 | 300-600[5] |

| Cdk2 | 300-600[5] |

Pharmacokinetic Parameters

The pharmacokinetic properties of UCN-01 have been evaluated in both preclinical animal models and human clinical trials. A notable characteristic of UCN-01 is its high-affinity binding to human α1-acid glycoprotein (B1211001) (AAG), which significantly influences its pharmacokinetic profile in humans, leading to a much longer half-life compared to animal models.[4]

Table 1: Preclinical Pharmacokinetic Parameters of UCN-01 [6]

| Species | Dose | Elimination Half-life (t½) (h) | Total Clearance (Cl) (L/h/kg) | Volume of Distribution (Vd) (L/kg) |

| Mouse | 1-9 mg/kg i.v. | 3.00 - 3.98 | 1.93 - 2.64 | 7.89 - 8.42 |

| Rat | 0.35-3.5 mg/kg i.v. | 4.02 - 4.46 | 2.82 - 3.86 | 13.0 - 16.9 |

| Dog | 0.5 mg/kg i.v. | 11.6 | 0.616 | 6.09 |

Table 2: Human Pharmacokinetic Parameters of UCN-01 from Phase I Clinical Trials [7][8]

| Infusion Schedule | Dose | Elimination Half-life (t½) (h) | Systemic Clearance (Cls) (L/h) | Volume of Distribution at Steady State (Vss) (L) | Cmax (µmol/L) |

| 72-hour continuous | 42.5 mg/m²/day | 447 - 1176 | 0.005 - 0.033 | 9.3 - 14.2 | 36.4 (mean) |

| 3-hour infusion | 95 mg/m² | 406 (± 151) | 0.028 (± 0.017) | 14 (± 5.4) | 51 (± 16) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate the activity of UCN-01.

Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of UCN-01 against a specific protein kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a stock solution of the specific peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be near the Km for the specific kinase.

-

Prepare a serial dilution of UCN-01 in DMSO, followed by a further dilution in the kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase solution to each well.

-

Add the diluted UCN-01 or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Detect the kinase activity. For example, in a luminescence-based assay, a reagent is added that converts the ADP produced to a luminescent signal.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each UCN-01 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Methodology:

-

Cell Seeding:

-

Harvest and count the cells of interest.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

-

Drug Treatment:

-

Prepare serial dilutions of UCN-01 in culture medium.

-

Remove the medium from the wells and add 100 µL of the UCN-01 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Incubation and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.

-

Determine the IC50 value from the dose-response curve.[11]

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with UCN-01.

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Methodology:

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of UCN-01 or vehicle control for the desired time period.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.[12]

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

-

Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[12]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

-

Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of UCN-01 on the phosphorylation status of Akt, a key downstream target of PDK1.

Detailed Methodology:

-

Cell Lysis and Protein Quantification:

-

After treatment with UCN-01, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Quantify the band intensities using densitometry software.[19]

-

Conclusion

UCN-01 is a well-characterized protein kinase inhibitor with a broad spectrum of activity against key regulators of cell proliferation and survival. Its unique chemical structure and mechanism of action have made it a valuable tool in cancer research and a candidate for clinical development. This technical guide has provided a comprehensive overview of its chemical properties, structure, signaling pathways, quantitative data, and detailed experimental protocols to aid researchers in their ongoing investigation of this and similar compounds. The significant difference in its pharmacokinetic profile between preclinical models and humans, primarily due to its high affinity for human AAG, underscores the importance of careful translational studies in drug development.

References

- 1. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacology of UCN-01: initial observations and comparison to preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacokinetics and pharmacodynamics of a novel protein kinase inhibitor, UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I trial of 72-hour continuous infusion UCN-01 in patients with refractory neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. benchchem.com [benchchem.com]

- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

UCN-01: A Technical Guide to its Biological Activity and Initial Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCN-01 (7-hydroxystaurosporine) is a synthetic derivative of staurosporine (B1682477), an indolocarbazole alkaloid isolated from the bacterium Streptomyces staurosporeus. Initially identified as a potent inhibitor of Protein Kinase C (PKC), further research has revealed its activity against a broader spectrum of protein kinases, positioning it as a multi-targeted agent with significant anti-tumor properties. This technical guide provides an in-depth overview of the biological activity of UCN-01, focusing on the data and methodologies relevant to its initial screening and preclinical evaluation.

Core Mechanism of Action

UCN-01 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of various protein kinases. This broad-spectrum inhibition disrupts key signaling pathways involved in cell cycle progression, survival, and DNA damage response, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: In Vitro Inhibitory Activity

The potency of UCN-01 has been quantified against a range of protein kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various initial screening studies.

Table 1: UCN-01 Inhibitory Activity against Protein Kinases

| Target Kinase | IC50 (nM) |

| Protein Kinase C (PKC) | 30[1] |

| - PKCα | 29[2] |

| - PKCβ | 34[2] |

| - PKCγ | 30[2] |

| - PKCδ | 530[2] |

| - PKCε | 590[2] |

| 3-phosphoinositide-dependent protein kinase-1 (PDK1) | 6[1] |

| Checkpoint kinase 1 (Chk1) | 7[1] |

| Cyclin-dependent kinase 1 (Cdk1) | 300-600[1] |

| Cyclin-dependent kinase 2 (Cdk2) | 300-600[1] |

Table 2: UCN-01 Growth Inhibitory Activity (IC50) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MKN 45 | Gastric Carcinoma | Data not specified[3] |

| HT-29 | Colon Adenocarcinoma | Data not specified[3] |

| WiDr | Colon Adenocarcinoma | Data not specified[3] |

| PAN-3-JCK | Pancreatic Cancer | Data not specified[3] |

| CRL 1420 | Pancreatic Cancer | Data not specified[3] |

| A431 | Epidermoid Carcinoma | Data not specified[4] |

| HT1080 | Fibrosarcoma | Data not specified[4] |

| HL-60 | Acute Myeloid Leukemia | Data not specified[4] |

Key Signaling Pathways Targeted by UCN-01

UCN-01's anti-tumor activity stems from its ability to interfere with multiple critical signaling pathways.

Protein Kinase C (PKC) Signaling

UCN-01 was initially characterized as a potent PKC inhibitor. PKC isoforms are involved in various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting conventional PKC isoforms (α, β, γ), UCN-01 can disrupt downstream signaling cascades that promote cancer cell growth.[2][5]

Figure 1: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of UCN-01.

PI3K/Akt/PDK1 Survival Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. PDK1 is a key upstream kinase that phosphorylates and activates Akt. UCN-01 is a potent inhibitor of PDK1, thereby preventing the activation of Akt and promoting apoptosis.[1][6]

Figure 2: The PI3K/Akt/PDK1 survival pathway and the inhibitory effect of UCN-01 on PDK1.

DNA Damage Checkpoint Abrogation

In response to DNA damage, cells activate checkpoint kinases such as Chk1 to halt cell cycle progression and allow for DNA repair. Many cancer cells have defective G1 checkpoints and rely on the S and G2 checkpoints for survival after DNA damage. UCN-01 is a potent inhibitor of Chk1, leading to the abrogation of the G2 checkpoint.[1][7] This forces cancer cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis. This mechanism underlies the synergistic effect of UCN-01 with DNA-damaging chemotherapeutic agents.

Figure 3: UCN-01 abrogates the DNA damage-induced G2 checkpoint by inhibiting Chk1.

Experimental Protocols for Initial Screening

Standardized protocols are essential for the reliable evaluation of the biological activity of compounds like UCN-01.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of UCN-01 to inhibit the activity of a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

UCN-01 stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or plate reader for non-radioactive assays

Procedure:

-

Prepare serial dilutions of UCN-01 in kinase reaction buffer.

-

In a 96-well plate, add the purified kinase and its specific substrate to each well.

-

Add the diluted UCN-01 or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the kinase activity by measuring the incorporation of phosphate (B84403) into the substrate.

-

Calculate the percentage of inhibition for each UCN-01 concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of UCN-01 on cell cycle distribution.[8][9][10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

UCN-01 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of UCN-01 or vehicle control for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.[13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

UCN-01 stock solution (in DMSO)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed cells and treat with UCN-01 as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

UCN-01 is a multi-targeted kinase inhibitor with potent anti-tumor activity demonstrated in a wide range of preclinical studies. Its ability to disrupt key signaling pathways controlling cell cycle progression and survival, particularly through the inhibition of PKC, PDK1, and Chk1, makes it a valuable tool for cancer research and a candidate for clinical development, especially in combination with DNA-damaging agents. The experimental protocols and data presented in this guide provide a foundational framework for the initial screening and characterization of UCN-01 and similar multi-targeted kinase inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Sensitivity of UCN-01 lies in the balance of CDK 2 kinase and p21] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of UCN-01, a selective inhibitor of protein kinase C, in murine and human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. kumc.edu [kumc.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

7-Hydroxy-staurosporine (UCN-01): A Comprehensive Technical Guide to its Targets in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-staurosporine (UCN-01) is a synthetic derivative of staurosporine, an indolocarbazole alkaloid, that has garnered significant interest as a potent anti-cancer agent.[1] Initially identified as a selective inhibitor of protein kinase C (PKC), further research has revealed its multifaceted mechanism of action, targeting several key kinases involved in critical signal transduction pathways that regulate cell cycle progression, survival, and apoptosis. This technical guide provides an in-depth overview of the primary molecular targets of UCN-01, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the affected signaling pathways.

Core Signal Transduction Targets of UCN-01

UCN-01 exerts its biological effects by inhibiting a range of serine/threonine kinases. The primary and most extensively studied targets include Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Protein Kinase C (PKC) Inhibition

UCN-01 was originally characterized as a potent inhibitor of PKC. It demonstrates a degree of selectivity for the conventional PKC isoforms (cPKC) over the novel (nPKC) and atypical (aPKC) subfamilies.

-

Mechanism of Action: UCN-01 competitively binds to the ATP-binding site of the PKC catalytic domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascades initiated by diacylglycerol (DAG) and calcium, which are crucial for various cellular processes, including proliferation, differentiation, and apoptosis.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

A pivotal aspect of UCN-01's anti-neoplastic activity is its ability to induce cell cycle arrest, primarily at the G1/S and G2/M transitions. This is achieved through the direct and indirect inhibition of CDKs.

-

Mechanism of Action: UCN-01 directly inhibits the kinase activity of several CDKs, including CDK1 and CDK2. Furthermore, it can indirectly downregulate CDK activity by inducing the expression of CDK inhibitors such as p21/Cip1/WAF1. The inhibition of CDKs leads to the dephosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and progression.

Inhibition of the PI3K/Akt/PDK1 Survival Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. UCN-01 has been shown to effectively suppress this pathway, contributing to its apoptotic effects.

-

Mechanism of Action: UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream activator of Akt. By inhibiting PDK1, UCN-01 prevents the phosphorylation and subsequent activation of Akt. Inactivated Akt can no longer phosphorylate its downstream targets, which are involved in promoting cell survival and inhibiting apoptosis. This disruption of the Akt survival signal is a significant contributor to the cytotoxic effects of UCN-01.

Quantitative Data on UCN-01 Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of UCN-01 against its key kinase targets.

Table 1: Inhibition of Protein Kinase C (PKC) Isoforms by UCN-01

| PKC Isoform | IC50 (nM) | Ki (nM) |

| cPKCα | 29 | 0.44 |

| cPKCβ | 34 | ~1 |

| cPKCγ | 30 | ~1 |

| nPKCδ | 530 | ~20 |

| nPKCε | 590 | ~20 |

| aPKCζ | >10,000 | 3,800 |

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by UCN-01

| CDK | IC50 (nM) |

| CDK1 | 300-600 |

| CDK2 | 300-600 |

Table 3: Inhibition of the Akt/PDK1 Pathway by UCN-01

| Kinase | IC50 (nM) |

| PDK1 | 6-33 |

| Chk1 | 7 |

Pharmacokinetics of UCN-01 in Preclinical Models

Understanding the pharmacokinetic profile of UCN-01 is crucial for its development as a therapeutic agent.

Table 4: Pharmacokinetic Parameters of UCN-01 in Preclinical Models [2]

| Species | Dose (mg/kg, i.v.) | Elimination Half-life (t1/2) | Total Clearance (Cl_total) (L/h/kg) | Volume of Distribution (Vd_ss) (L/kg) |

| Mice | 1-9 | 3.00-3.98 h | 1.93-2.64 | 7.89-8.42 |

| Rats | 0.35-3.5 | 4.02-4.46 h | 2.82-3.86 | 13.0-16.9 |

| Dogs | 0.5 | 11.6 h | 0.616 | 6.09 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by UCN-01 and the general workflows for the experimental protocols described in the subsequent section.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of UCN-01's activity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of UCN-01 against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of UCN-01 in DMSO.

-

Prepare a reaction buffer specific for the kinase of interest (typically containing Tris-HCl, MgCl2, and DTT).

-

Prepare a stock solution of ATP and the specific peptide or protein substrate for the kinase.

-

Prepare a stop solution (e.g., EDTA) to terminate the reaction.

-

-

Assay Procedure:

-

In a microplate, add the kinase, the substrate, and varying concentrations of UCN-01 (or DMSO for control).

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).

-

Stop the reaction by adding the stop solution.

-

Detect the amount of phosphorylated product. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

-

Luminescence-based assay: Measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity at each UCN-01 concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the UCN-01 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of UCN-01 on cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of UCN-01 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

-

-

MTT Addition:

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability at each UCN-01 concentration relative to the vehicle control.

-

Plot the percentage of viability against the UCN-01 concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins in response to UCN-01 treatment.

-

Cell Treatment and Lysis:

-

Treat cells with UCN-01 for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

The intensity of the bands corresponds to the amount of the phosphorylated protein. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

Conclusion

This compound (UCN-01) is a potent, multi-targeted kinase inhibitor with significant anti-cancer properties. Its ability to simultaneously disrupt key signaling pathways involved in cell proliferation (PKC), cell cycle progression (CDKs), and survival (Akt/PDK1) underscores its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of UCN-01 and develop novel cancer therapies. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex interactions and methodologies involved in the study of this promising compound.

References

UCN-01: A Potent, Multi-Targeted Kinase Inhibitor with Preferential Activity Against Protein Kinase C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UCN-01 (7-hydroxystaurosporine) is a derivative of the microbial alkaloid staurosporine, initially identified as a potent inhibitor of Protein Kinase C (PKC).[1][2] Extensive research has revealed its broader activity against a range of serine/threonine kinases, establishing it as a multi-targeted agent with significant anti-neoplastic properties.[3] UCN-01 competitively binds to the ATP-binding site of target kinases, demonstrating marked selectivity for conventional PKC isozymes over novel and atypical isoforms.[4][5] Its cellular effects are pleiotropic, including the induction of cell cycle arrest, abrogation of DNA damage checkpoints, and promotion of apoptosis.[6][7] These activities are largely attributed to its inhibition of key signaling nodes, including the PKC, PDK1/Akt, and Chk1 pathways.[4][6] Despite promising preclinical data, its clinical development has been complicated by unique pharmacokinetic properties, notably a high-affinity binding to human alpha-1-acid glycoprotein (B1211001) (AAG), leading to a markedly prolonged plasma half-life.[8][9] This guide provides a comprehensive technical overview of UCN-01's mechanism of action as a PKC inhibitor, its broader kinase selectivity, detailed experimental protocols for its characterization, and a summary of its key cellular and physiological effects.

Mechanism of Action and Kinase Selectivity

UCN-01 exerts its inhibitory effects by competing with ATP for binding within the catalytic domain of protein kinases.[4] An analysis of its inhibition kinetics against PKCα and PKCδ revealed a mixed inhibition pattern. The inhibitory potency of UCN-01 decreases with increasing ATP concentrations, confirming its ATP-competitive nature. Conversely, its potency increases with higher concentrations of the peptide substrate, a characteristic of its mixed-kinetic profile.[5]

Specificity for PKC Isozymes

A primary characteristic of UCN-01 is its differential inhibition of PKC isozyme families. It is significantly more potent against the Ca²⁺-dependent conventional PKCs (cPKC: α, β, γ) compared to the Ca²⁺-independent novel PKCs (nPKC: δ, ε). The atypical PKC-ζ is not inhibited by UCN-01.[5] This selectivity is approximately 15- to 20-fold greater for cPKC isozymes, making UCN-01 a valuable tool for dissecting the roles of different PKC subfamilies in signal transduction.[5][10]

Broader Kinase Inhibition Profile

While initially characterized as a PKC inhibitor, UCN-01 demonstrates potent activity against several other critical kinases involved in cell cycle regulation and survival signaling. This multi-targeted nature is central to its anti-cancer effects.

Data Presentation: Inhibitory Activity of UCN-01

The following tables summarize the quantitative data on the inhibitory potency of UCN-01 against various protein kinases.

Table 1: Inhibition of Protein Kinase C (PKC) Isozymes by UCN-01

| Kinase Isozyme | Family | IC₅₀ (nM) | Kᵢ (nM) |

| PKC-α | Conventional (cPKC) | 29[5] | 0.44[10] |

| PKC-β | Conventional (cPKC) | 34[5] | ~1[10] |

| PKC-γ | Conventional (cPKC) | 30[5] | ~1[10] |

| PKC-δ | Novel (nPKC) | 530[5] | ~20[10] |

| PKC-ε | Novel (nPKC) | 590[5] | ~20[10] |

| PKC-ζ | Atypical (aPKC) | No Inhibition[5] | 3800[10] |

Table 2: Inhibition of Other Key Serine/Threonine Kinases by UCN-01

| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Biological Role |

| PDK1 | 6[6], 33[11] | - | Akt/PKB survival pathway activation |

| Chk1 | 7[6] | 5.6[12] | G2/M DNA damage checkpoint |

| Chk2 | - | - | G2/M DNA damage checkpoint |

| Cdk1 | 300-600[6] | - | G2/M cell cycle progression |

| Cdk2 | 300-600[6] | - | G1/S cell cycle progression |

| Protein Kinase A (PKA) | 42[13] | - | cAMP-dependent signaling |

Key Signaling Pathways and Cellular Effects

UCN-01 modulates multiple signaling pathways, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells.

Inhibition of the PDK1/Akt Survival Pathway

UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[11] PDK1 is the upstream kinase responsible for phosphorylating and activating Akt (also known as Protein Kinase B), a central node in cell survival and proliferation signaling. By inhibiting PDK1, UCN-01 prevents Akt activation, effectively shutting down this critical survival pathway and promoting apoptosis.[11]

Abrogation of Cell Cycle Checkpoints

A hallmark of UCN-01's activity is its ability to abrogate the S and G2/M cell cycle checkpoints, particularly in cells with defective p53.[14][15] Following DNA damage (e.g., from chemotherapy or radiation), cells typically arrest in G2 to allow for DNA repair before entering mitosis. UCN-01 overrides this arrest primarily by inhibiting the checkpoint kinase Chk1.[6][15] This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism underlies the synergistic effect observed when UCN-01 is combined with DNA-damaging agents.[15][16]

Induction of G1 Cell Cycle Arrest

In some cellular contexts, UCN-01 can induce a G1 phase cell cycle arrest.[4][17] This is often associated with the induction of the cyclin-dependent kinase inhibitor p21ʷᵃᶠ¹/ᶜⁱᵖ¹.[9][18] The upregulation of p21 leads to the inhibition of Cdk2 activity, preventing the phosphorylation of the Retinoblastoma protein (Rb) and blocking entry into the S phase.[9][19] The sensitivity of tumors to UCN-01 in vivo has been linked to the balance between Cdk2 activity and p21 induction.[9][19]

Experimental Protocols

The following protocols are representative methodologies for characterizing the activity of UCN-01.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC₅₀ value of UCN-01 against a target kinase (e.g., PKCα or PDK1).

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

UCN-01 stock solution (in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of UCN-01 in kinase assay buffer containing 1% DMSO.

-

Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the UCN-01 serial dilutions. Include positive controls (1% DMSO, no inhibitor) and negative controls (no enzyme).

-

Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Initiate the reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Seal the plate and incubate at 30°C for 60 minutes, ensuring the reaction remains within the linear range.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Normalize the data to positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition against the logarithm of UCN-01 concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with UCN-01.

Materials:

-

Adherent or suspension cancer cells

-

Complete cell culture medium

-

UCN-01 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom tissue culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of UCN-01 in culture medium. Remove the old medium from the wells and add 100 µL of the UCN-01 dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle after UCN-01 treatment.

Materials:

-

Cancer cells treated with UCN-01 for various time points

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Count the cells.

-

Washing: Wash approximately 1x10⁶ cells with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).

-

Rehydration and RNAse Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Staining: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm (e.g., FL2 or FL3 channel).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression or phosphorylation status of key proteins (e.g., p21, phospho-Rb, phospho-Akt) in response to UCN-01.

Materials:

-

Cell lysates from UCN-01 treated and control cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies; 5% non-fat milk for others)

-

Primary antibodies (e.g., anti-p21, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Mix with Laemmli buffer and denature by heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in the appropriate blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin. For phosphoproteins, normalize the phospho-signal to the total protein signal.

Pharmacokinetics and Clinical Considerations

The clinical progression of UCN-01 has been significantly influenced by its unique pharmacokinetic profile in humans. Unlike in animal models where it shows rapid clearance and a large volume of distribution, in humans, UCN-01 exhibits an extremely low clearance and a remarkably long elimination half-life (ranging from 253 to 1660 hours).[8][9][19] This profound difference is attributed to its high-affinity, specific binding to the human plasma protein α₁-acid glycoprotein (AAG).[8][9][20] This extensive protein binding sequesters the drug in the plasma, reducing its distribution to tissues and slowing its elimination, which complicates dosing schedules and presents challenges for its development as a therapeutic agent.[8][21]

Conclusion

UCN-01 is a potent, multi-targeted kinase inhibitor with well-characterized activity against Protein Kinase C, particularly the conventional isozymes. Its ability to also inhibit other critical cell cycle and survival kinases, such as PDK1 and Chk1, underpins its significant anti-neoplastic effects observed in preclinical models. While its complex pharmacokinetic profile in humans presents a hurdle, UCN-01 remains an invaluable pharmacological tool for investigating kinase-driven signaling pathways. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug developers working with UCN-01 and other kinase inhibitors.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Altered pharmacokinetics of a novel anticancer drug, UCN-01, caused by specific high affinity binding to alpha1-acid glycoprotein in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Unpredicted clinical pharmacology of UCN-01 caused by specific binding to human alpha1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics of UCN-01 [scirp.org]

- 11. corefacilities.iss.it [corefacilities.iss.it]

- 12. benchchem.com [benchchem.com]

- 13. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Phase I and pharmacokinetic study of UCN-01 in combination with irinotecan in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Pharmacokinetics and pharmacodynamics of a novel protein kinase inhibitor, UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase I trial of 72-hour continuous infusion UCN-01 in patients with refractory neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7-Hydroxy-staurosporine (UCN-01) in Cell Cycle G1 Phase Arrest: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 7-Hydroxy-staurosporine (UCN-01), a synthetic derivative of staurosporine, and its significant role in inducing G1 phase cell cycle arrest. UCN-01 is a potent, multi-targeted protein kinase inhibitor that has been extensively studied for its antineoplastic activities.[1][2] Its ability to halt cell cycle progression at the G1/S transition is a key component of its anti-proliferative effects, making it a subject of considerable interest in cancer research and clinical development.[2][3][4] This document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.

Mechanism of Action: G1 Phase Arrest

UCN-01 induces G1 phase arrest through a multi-faceted mechanism that converges on the inhibition of key G1/S transition regulators. Unlike its parent compound, staurosporine, which causes arrest in both G1 and G2 phases, UCN-01's effects can be more specific, particularly at lower concentrations in cells with a functional G1 checkpoint.[5][6] The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), the induction of CDK inhibitors (CKIs), and the subsequent modulation of the Retinoblastoma protein (Rb) pathway.[2][7][8]

Inhibition of Cyclin-Dependent Kinases (CDKs)

UCN-01 directly inhibits the activity of several kinases, including CDKs that are crucial for the G1 to S phase transition.[1][9] It demonstrates notable inhibitory activity against CDK2.[1][3] The inhibition of CDK2, which forms active complexes with cyclin E and cyclin A, is a central event in preventing the phosphorylation of substrates required for DNA replication.[10][11]

Induction of CDK Inhibitors: p21waf1/cip1 and p27kip1

A critical aspect of UCN-01-mediated G1 arrest is the significant upregulation of the endogenous CDK inhibitors p21waf1/cip1 and p27kip1.[3][12][13] Increased levels of these inhibitors lead to the formation of inactive complexes with CDKs, further suppressing their kinase activity.[3][12][14] This induction has been observed in a variety of cancer cell lines, often occurring irrespective of p53 status, which is a common mutation in human cancers.[3][7][8]

MEK/ERK Signaling Pathway and p21 Upregulation

The transcriptional induction of p21waf1/cip1 by UCN-01 is a novel mechanism that does not rely on p53.[12] Research has demonstrated that UCN-01 activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade.[12] This activation is required for the transcriptional upregulation of p21, as chemical or genetic inhibition of MEK blunts the UCN-01-induced increase in p21 expression.[12]

The Retinoblastoma (Rb) Protein Pathway

The ultimate effector of the G1 checkpoint is the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes necessary for S-phase entry. The G1 CDKs (CDK4/6 and CDK2) phosphorylate and inactivate Rb. By inhibiting CDKs and inducing CKIs, UCN-01 treatment leads to a significant accumulation of the active, hypophosphorylated form of Rb.[2][3][7] This shift maintains the suppression of E2F-target genes and enforces the G1 arrest. The status of Rb is a critical determinant of cellular response to UCN-01; cells lacking functional Rb (RB-null) show significantly less G1 arrest.[7][8][15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, illustrating the potency and effects of UCN-01 on different kinases and cell lines.

Table 1: Inhibitory Activity of UCN-01 against Various Kinases

| Kinase Target | IC50 (nM) | Reference |

| Protein Kinase C (PKC) | 30 | [1] |

| PDK1 | 6 | [1] |

| Chk1 | 7 | [1] |

| CDK1 | 300 - 600 | [1] |

| CDK2 | 300 - 600 | [1] |

| CDK2 (in vitro, Histone H1 substrate) | 530 | [3] |

| CDK2 (in vitro, pRb substrate) | 640 | [3] |

Table 2: Growth Inhibition and Cell Cycle Effects of UCN-01 on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Effect on Cell Cycle | Reference |

| A431 | Human Epidermoid Carcinoma | 260 - 520 | G1 Accumulation | [3] |

| Various OSCC lines | Oral Squamous Cell Carcinoma | ~300 | G1 Arrest | [16] |

| Normal Mammary Epithelial | Breast | 10 | G1 Arrest | [6] |

| Huh7, HepG2, Hep3B | Hepatoma | 69.76 - 222.74 | S and G2/M Arrest* | [10][17] |

| A549, Calu1 | Non-Small Cell Lung Carcinoma | Not Specified | G1 Arrest | [7][8] |

*Note: In some cell lines, such as hepatoma cells, UCN-01 has been reported to induce S and G2/M arrest rather than G1 arrest, highlighting cell-type specific responses.[10][17]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of UCN-01's effect on G1 arrest are provided below.

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for analyzing DNA content to determine the distribution of cells in different phases of the cell cycle.[18][19][20]

Materials:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Ice-cold 70% Ethanol (B145695)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of UCN-01 or vehicle control for the specified duration (e.g., 24 hours).

-

Harvesting:

-

Adherent Cells: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Washing: Centrifuge cells at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at 4°C for at least 2 hours (can be stored for longer periods).[20]

-

Staining: Centrifuge the fixed cells at ~300 x g for 5-10 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI). Gate on single cells to exclude doublets and aggregates. Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression and phosphorylation state of key proteins involved in G1 arrest, such as Rb, p21, and p27.[7][16][21]

Materials:

-

RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer (e.g., Towbin buffer)

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-p21, anti-p27, anti-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with UCN-01 as required. Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system. β-actin or GAPDH is typically used as a loading control.

Protocol 3: In Vitro CDK2 Kinase Assay

This protocol measures the direct inhibitory effect of UCN-01 on CDK2 activity.[3][11][22]

Materials:

-

Active CDK2/Cyclin E or A complex

-

Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

[γ-32P]ATP or a non-radioactive system like ADP-Glo™

-

UCN-01 at various concentrations

-

Phosphocellulose paper (for radioactive assay) or plate reader (for luminescence assay)

Procedure (using ADP-Glo™ Luminescence Assay as an example):

-

Reagent Preparation: Prepare serial dilutions of UCN-01 in Kinase Assay Buffer. Prepare a mixture of CDK2 enzyme and substrate in the same buffer. Prepare ATP solution.

-

Assay Plate Setup: In a 384-well plate, add UCN-01 dilutions or vehicle control. Add the CDK2/substrate mixture to each well. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate for 60 minutes at room temperature.

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

-

-

Measurement: Measure the luminescence using a compatible plate reader. Calculate the percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls to determine the IC50 value of UCN-01 for CDK2.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of UCN-01-Induced G1 Arrest

References

- 1. caymanchem.com [caymanchem.com]

- 2. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A phase II study of cell cycle inhibitor UCN-01 in patients with metastatic melanoma: a California Cancer Consortium trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UCN-01-mediated G1 arrest in normal but not tumor breast cells is pRb-dependent and p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. RB status as a determinant of response to UCN-01 in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21waf1 or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. G1 phase accumulation induced by UCN-01 is associated with dephosphorylation of Rb and CDK2 proteins as well as induction of CDK inhibitor p21/Cip1/WAF1/Sdi1 in p53-mutated human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. UCN-01 (7-hydroxystaurosporine) induces apoptosis and G1 arrest of both primary and metastatic oral cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. promega.com [promega.com]

UCN-01: An In-Depth Technical Guide to its Apoptosis Induction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCN-01 (7-hydroxystaurosporine) is a potent, multi-targeted protein kinase inhibitor that has garnered significant interest as a promising anti-cancer agent. Initially identified as a protein kinase C (PKC) inhibitor, its mechanism of action is now understood to be much broader, encompassing the inhibition of critical cell cycle checkpoint kinases and survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying UCN-01-induced apoptosis, with a focus on its primary targets, the downstream signaling cascades, and the resulting cellular fate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of novel cancer therapeutics.

Introduction

UCN-01 is a derivative of staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus. It exhibits potent anti-tumor activity in a wide range of human cancer cell lines and in preclinical xenograft models. The primary anti-cancer effects of UCN-01 are attributed to its ability to induce cell cycle arrest and trigger apoptosis. This guide will delve into the core mechanisms of UCN-01-induced apoptosis, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of UCN-01-Induced Apoptosis